(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound’s name suggests it is a complex organic molecule with several functional groups, including a nitrile group and multiple silyl ether groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole and pyrrolidine rings, followed by the introduction of the silyl ether groups and the nitrile group.Molecular Structure Analysis
The structure of the molecule can be deduced from its name, but without additional information such as a molecular formula or a structural diagram, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the nitrile group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition, while the silyl ether groups might be susceptible to cleavage under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound (such as melting point, boiling point, solubility, etc.) would depend on its molecular structure. The presence of polar functional groups like the nitrile group could enhance solubility in polar solvents, for example.Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As a general rule, all chemicals should be handled with appropriate safety precautions.
Future Directions
The future research directions would depend on the compound’s properties and potential applications. If it’s a new compound, studies could focus on its synthesis, properties, and potential uses.
properties
IUPAC Name |
(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N3O2Si2/c1-23(2,3)30(7,8)28-16-18-11-13-21(26-18)20(15-25)22-14-12-19(27-22)17-29-31(9,10)24(4,5)6/h18-19,26H,11-14,16-17H2,1-10H3/b21-20-/t18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLYWZVXIGLJC-GLHDQHDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=C(C#N)C2=NC(CC2)CO[Si](C)(C)C(C)(C)C)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CC/C(=C(\C#N)/C2=N[C@@H](CC2)CO[Si](C)(C)C(C)(C)C)/N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N3O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile | |
CAS RN |
105251-52-3 |
Source
|
Record name | (1S,9S)-1,9-Bis[(tert-butyldimethylsiloxy)methyl]-5-cyanosemicorrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.